molecular formula C19H25ClN4OS B11772836 N-(3-Chloro-4-methylphenyl)-2-((5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

N-(3-Chloro-4-methylphenyl)-2-((5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B11772836
M. Wt: 392.9 g/mol
InChI Key: HWHCBAKFLVPKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-derived acetamide family, characterized by a thioether linkage connecting the triazole core to an acetamide moiety. The structure features:

  • 5-Cyclohexyl-4-ethyl-4H-1,2,4-triazole: The cyclohexyl group introduces steric bulk, influencing binding affinity, while the ethyl group stabilizes the triazole ring conformation.
  • Thioacetamide bridge: Modulates electronic properties and metabolic stability compared to oxygen-linked analogs.

Properties

Molecular Formula

C19H25ClN4OS

Molecular Weight

392.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H25ClN4OS/c1-3-24-18(14-7-5-4-6-8-14)22-23-19(24)26-12-17(25)21-15-10-9-13(2)16(20)11-15/h9-11,14H,3-8,12H2,1-2H3,(H,21,25)

InChI Key

HWHCBAKFLVPKHO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)Cl)C3CCCCC3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s 5-position substituent significantly impacts physicochemical and biological properties. Key comparisons include:

Compound Name 5-Position Substituent 4-Position Substituent Key Properties/Activity References
Target Compound Cyclohexyl Ethyl Hypothesized enhanced lipophilicity and steric hindrance; potential kinase inhibition
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-Pyridinyl Ethyl Orco ion channel agonist in insects; EC₅₀ ~3–10 µM
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-Pyridinyl Ethyl Orco antagonist; IC₅₀ ~15 µM
N-(3-chloro-2-methylphenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Thiophen-2-yl Ethyl Improved solubility due to sulfur heterocycle; uncharacterized bioactivity

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Pyridinyl (VUAA1, OLC15) and thiophenyl groups enhance π-π stacking interactions, while cyclohexyl (target) may favor hydrophobic binding pockets.
  • Bioactivity : Pyridinyl derivatives (VUAA1, OLC15) show ion channel modulation, suggesting the target compound’s cyclohexyl group could redirect activity toward other targets (e.g., enzymes).

Variations in the Acetamide Side Chain

The phenylacetamide moiety’s substitution pattern influences target selectivity and pharmacokinetics:

Compound Name Phenyl Substituents Melting Point (°C) Yield (%) Synthesis Solvent References
Target Compound 3-Chloro-4-methyl
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-Chloro DMF/EtOH
N-(2-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide (7a) 2-Methyl 122–124 73 Not specified
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (VUAA1) 4-Ethyl

Key Observations :

  • Halogen vs.
  • Synthesis Efficiency: Yields for triazole-acetamides typically exceed 70% when using polar aprotic solvents like DMF or ethanol-water mixtures .

Physicochemical and Spectral Comparisons

While spectral data for the target compound are unavailable, analogous compounds exhibit consistent NMR and IR profiles:

  • 1H-NMR : Triazole protons resonate at δ 8.1–8.5 ppm; acetamide NH appears at δ 10.2–10.8 ppm .
  • IR : Strong C=O stretches near 1675–1690 cm⁻¹; NH stretches at 3290–3310 cm⁻¹ .
  • Melting Points : Range from 88°C (N-phenyl derivatives ) to 198°C (hydroxyphenyl analogs ), influenced by substituent polarity.

Research Implications and Gaps

  • Target Compound : The cyclohexyl group’s steric effects warrant investigation into its metabolic stability and selectivity compared to aromatic analogs.
  • Biological Screening : Priority areas include kinase inhibition assays (given triazole’s role in ATP-binding pockets) and ion channel profiling.
  • Synthesis Optimization : Adapt methods from and , using 1,3-dipolar cycloaddition or thiol-alkylation reactions.

Preparation Methods

Cyclohexyl-Substituted Triazole Formation

A validated method involves reacting cyclohexanecarboxylic acid hydrazide with ethyl orthoacetate in refluxing ethanol to generate the 4-ethyl-5-cyclohexyl-4H-1,2,4-triazole intermediate. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbonyl carbon, followed by cyclization and elimination of ethanol.

Reaction Conditions

  • Hydrazide : Cyclohexanecarboxylic acid hydrazide (1.0 eq)

  • Electrophile : Ethyl orthoacetate (1.2 eq)

  • Solvent : Anhydrous ethanol (reflux, 6–8 h)

  • Yield : 78–82%

Thioether Linkage Installation

The thioether (-S-) bridge at position 3 of the triazole is introduced via nucleophilic substitution using a bromoacetamide precursor.

Halogenation of the Triazole

Bromination of the triazole at position 3 is achieved using phosphorus oxybromide (POBr₃) in dichloromethane. This step requires strict moisture control to minimize hydrolysis side reactions.

Reaction Conditions

  • Triazole : 4-Ethyl-5-cyclohexyl-4H-1,2,4-triazole (1.0 eq)

  • Brominating Agent : POBr₃ (1.5 eq)

  • Solvent : Dry dichloromethane (0°C to RT, 4 h)

  • Yield : 85–90%

Thiol Substitution

The brominated triazole reacts with potassium thioacetate (KSAc) in dimethylformamide (DMF) to form the thioacetate intermediate, which is subsequently hydrolyzed to the thiol under basic conditions.

Reaction Conditions

  • Bromotriazole : 3-Bromo-4-ethyl-5-cyclohexyl-4H-1,2,4-triazole (1.0 eq)

  • Nucleophile : KSAc (2.0 eq)

  • Solvent : DMF (RT, 12 h)

  • Hydrolysis : 1M NaOH, methanol (RT, 2 h)

  • Overall Yield : 70–75%

Acetamide Coupling

The final step involves coupling the thiol-functionalized triazole with 2-bromo-N-(3-chloro-4-methylphenyl)acetamide via a nucleophilic aromatic substitution (SNAr) mechanism.

Synthesis of 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide

2-Bromoacetyl bromide is reacted with 3-chloro-4-methylaniline in the presence of triethylamine (TEA) to form the bromoacetamide precursor.

Reaction Conditions

  • Amine : 3-Chloro-4-methylaniline (1.0 eq)

  • Electrophile : 2-Bromoacetyl bromide (1.1 eq)

  • Base : TEA (2.0 eq)

  • Solvent : Dry THF (0°C to RT, 3 h)

  • Yield : 88–92%

Thioether Formation

The thiol-triazole intermediate reacts with the bromoacetamide in DMF using potassium carbonate (K₂CO₃) as a base to facilitate deprotonation and nucleophilic attack.

Reaction Conditions

  • Thiol : 3-Mercapto-4-ethyl-5-cyclohexyl-4H-1,2,4-triazole (1.0 eq)

  • Bromoacetamide : 2-Bromo-N-(3-chloro-4-methylphenyl)acetamide (1.2 eq)

  • Base : K₂CO₃ (3.0 eq)

  • Solvent : DMF (RT, 24 h)

  • Yield : 65–70%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate/hexane (1:3 to 1:1). Analytical HPLC confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.45–1.85 (m, 10H, cyclohexyl), 2.35 (s, 3H, Ar-CH₃), 3.75 (q, J=7.2 Hz, 2H, CH₂CH₃), 4.15 (s, 2H, SCH₂CO), 7.25–7.55 (m, 3H, aromatic).

  • HRMS (ESI+): m/z calculated for C₂₀H₂₆ClN₃OS [M+H]⁺: 432.1521; found: 432.1518.

Optimization Strategies

Solvent Effects

Replacing DMF with acetonitrile in the thioether formation step reduces reaction time to 12 h but decreases yield to 58% due to reduced solubility of K₂CO₃.

Catalytic Enhancements

Adding tetrabutylammonium iodide (TBAI, 0.1 eq) as a phase-transfer catalyst improves yield to 78% by facilitating interphase reactant transfer .

Q & A

Q. What are the recommended synthetic routes for N-(3-Chloro-4-methylphenyl)-2-((5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the triazole-thioether intermediate via nucleophilic substitution between 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thiol and chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Step 2 : Coupling with the chlorinated aromatic amine (3-chloro-4-methylaniline) using carbodiimide-mediated amidation (e.g., EDCI/HOBt in dichloromethane).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product (>95%) .

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Single crystals are grown via slow evaporation in a solvent system (e.g., ethanol/water). Data collection using a diffractometer (Mo-Kα radiation) and refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures accurate bond-length and angle measurements .
  • Validation Metrics : Check R-factors (<0.05), residual electron density, and Hirshfeld surface analysis to confirm stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsome assays) and plasma protein binding to identify discrepancies in bioavailability .
  • Dose-Response Analysis : Use Hill slope models to assess efficacy thresholds. For example, in vitro IC₅₀ values may not account for tissue penetration barriers in vivo.
  • Mechanistic Studies : Employ molecular docking (AutoDock Vina) to verify target engagement (e.g., kinase inhibition) and validate with CRISPR-Cas9 knockout models .

Q. How can computational methods predict the stability of the thioether linkage under physiological conditions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d) level to model bond dissociation energies (BDEs) of the C–S bond. High BDE (>300 kJ/mol) suggests resistance to hydrolysis .
  • Molecular Dynamics (MD) Simulations : Simulate aqueous environments (e.g., GROMACS) to assess conformational flexibility and susceptibility to nucleophilic attack at pH 7.4 .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting the triazole moiety?

  • Methodological Answer :
  • Analog Synthesis : Systematically modify substituents on the triazole ring (e.g., cyclohexyl → phenyl or pyridyl) and compare bioactivity .
  • Biological Assays : Test analogs against a panel of enzymes (e.g., CYP450 isoforms) or cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.
  • Data Analysis : Apply multivariate regression (e.g., CoMFA or CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Critical Analysis of Contradictory Evidence

  • Synthetic Route Variations : and report divergent catalysts (K₂CO₃ vs. Et₃N) for thioether formation. To reconcile, conduct parallel reactions with both bases and compare yields via ANOVA .
  • Bioactivity Discrepancies : notes antifungal activity, while emphasizes anticancer potential. Perform transcriptomic profiling (RNA-seq) to identify off-target effects and confirm primary mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.